3,4,5-Trichloro-6-methylpyridazine
Description
Significance of Halogenated Heterocycles in Synthetic Organic Chemistry
Halogenated heterocyclic compounds, which feature one or more halogen atoms (fluorine, chlorine, bromine, or iodine) attached to a heterocyclic ring, are of paramount importance in synthetic organic chemistry. sigmaaldrich.com Their significance stems from their role as versatile building blocks for the construction of a wide array of organic molecules. sigmaaldrich.com The halogen atoms act as reactive handles, allowing for a variety of chemical transformations, including nucleophilic substitution, cross-coupling reactions, and metallation. sigmaaldrich.commdpi.com This adaptability makes them crucial in the synthesis of pharmaceuticals, agrochemicals, and materials with specific functions. acs.orgacs.org The introduction of halogen atoms can also modulate the biological activity and physicochemical properties of a molecule, a feature extensively exploited in medicinal chemistry. nih.gov
Overview of Pyridazine (B1198779) Chemistry and Its Derivatives
The pyridazine ring is a fundamental nitrogen-containing heterocycle. wikipedia.org Its derivatives are found in a number of herbicides and several pharmaceutical drugs. wikipedia.org The synthesis of the pyridazine core can be achieved through various methods, including the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648). wikipedia.org The chemistry of pyridazines is rich and varied, with the two adjacent nitrogen atoms imparting unique electronic characteristics. These include a high dipole moment and the ability to participate in hydrogen bonding, which are significant in molecular recognition and drug design. nih.gov The development of synthetic methods, such as the aza-Diels-Alder reaction and palladium-catalyzed cross-coupling reactions, has greatly expanded the accessibility and diversity of pyridazine derivatives. mdpi.comacs.orgorganic-chemistry.org
Specific Focus on 3,4,5-Trichloro-6-methylpyridazine
Within the broad class of polychlorinated pyridazines, this compound stands out as a compound of particular interest. Its structure features a pyridazine ring substituted with three chlorine atoms at positions 3, 4, and 5, and a methyl group at position 6. This specific arrangement of substituents dictates its unique reactivity and potential applications.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 499235-55-1 | C5H3Cl3N2 | 197.45 |
| 3,4,5-Trichloropyridazine (B3021642) | 14161-11-6 | C4HCl3N2 | 183.42 |
| 3,6-Dichloro-4-methylpyridazine (B106839) | 19064-64-3 | C5H4Cl2N2 | 163.00 |
| 3-Chloro-6-methylpyridazine | 1121-79-5 | C5H5ClN2 | 128.56 |
Data sourced from various chemical suppliers and databases. chemscene.combldpharm.combldpharm.comsigmaaldrich.com
The investigation of polychlorinated pyridazines has been driven by their utility as synthetic intermediates. While the parent pyridazine was first prepared by Emil Fischer, the synthesis of its chlorinated derivatives has evolved with the development of modern synthetic methods. wikipedia.org The preparation of related trichloropyridazines often involves the chlorination of pyridazine precursors using reagents like phosphorus oxychloride. nih.govgoogle.com The specific history of this compound is less documented in early literature, with its investigation likely emerging from broader studies into the functionalization of pyridazine rings for various applications.
The current research interest in this compound is primarily due to its potential as a versatile building block in the synthesis of novel compounds with desirable biological or material properties. The three chlorine atoms on the pyridazine ring are not equally reactive, allowing for regioselective substitution reactions. This differential reactivity enables the stepwise introduction of various functional groups, leading to the creation of a diverse library of pyridazine derivatives. These derivatives are then studied for their potential applications in fields such as medicinal chemistry and materials science. The methyl group also offers a site for further chemical modification, adding to the compound's synthetic utility.
Structure
3D Structure
Properties
IUPAC Name |
3,4,5-trichloro-6-methylpyridazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Cl3N2/c1-2-3(6)4(7)5(8)10-9-2/h1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYBYOQCCHXRPDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(N=N1)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Cl3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3,4,5 Trichloro 6 Methylpyridazine and Analogues
Direct Halogenation Approaches for Pyridazine (B1198779) Scaffolds
The introduction of multiple chlorine atoms onto a pre-formed pyridazine ring is a direct method for synthesizing polychlorinated pyridazines. This approach relies on potent halogenating agents and careful control of reaction conditions to achieve the desired substitution pattern.
Chlorination Techniques and Reagents
The direct chlorination of pyridazine and its derivatives often requires forceful reagents to overcome the electron-deficient nature of the heterocyclic ring. Phosphorus oxychloride (POCl₃) is a commonly employed reagent, particularly for converting pyridazinone or hydroxypyridazine precursors into their chlorinated counterparts. chemicalbook.comgoogle.com For instance, the synthesis of 3,6-dichloropyridazine (B152260) can be achieved by treating 3,6-dihydroxypyridazine with phosphorus oxychloride, often in a suitable solvent like chloroform (B151607) or by using POCl₃ as both reagent and solvent. google.com The reaction typically requires heating to drive the conversion.
Another powerful chlorinating system involves sulfuryl chloride (SO₂Cl₂) or elemental chlorine, sometimes in the presence of a catalyst. These methods can lead to extensive chlorination of the pyridazine ring. The choice of reagent and reaction conditions is critical for controlling the degree of chlorination.
Table 1: Chlorination Reagents for Pyridazine Scaffolds
| Reagent | Typical Substrate | Key Characteristics | Reference |
|---|---|---|---|
| Phosphorus oxychloride (POCl₃) | Pyridazinones / Hydroxypyridazines | Effective for converting C=O or C-OH to C-Cl bonds. Often requires elevated temperatures. | chemicalbook.comgoogle.commdpi.com |
| Sulfuryl chloride (SO₂Cl₂) | Pyridazine / Alkylpyridazines | Potent chlorinating agent for C-H bonds on the ring. | N/A |
| Chlorine (Cl₂) | Pyridazine | Can lead to perchlorination under harsh conditions (high temperature/pressure). | N/A |
Regioselective Considerations in Polychlorination
Achieving specific regiochemistry during the polychlorination of a substituted pyridazine like 6-methylpyridazine is a significant challenge. The electronic properties of the pyridazine ring, with its two adjacent nitrogen atoms, create a complex pattern of reactivity. The nitrogen atoms are electron-withdrawing, deactivating the ring towards electrophilic substitution, but they can direct metallation or nucleophilic attack. researchgate.net
When a substituent like a methyl group is present, it can influence the position of subsequent chlorination through steric hindrance and electronic effects. However, direct C-H chlorination on the electron-poor pyridazine ring is often unselective, leading to mixtures of isomers. For this reason, direct halogenation is more predictably employed when starting with precursors that already contain directing groups, such as hydroxyl or amino functionalities. mdpi.com The presence of existing halogen atoms on the ring can further direct incoming substituents, although this is also governed by a complex interplay of inductive and resonance effects. nih.govnih.gov For instance, research into the functionalization of 3-chloro-6-methoxypyridazine (B157567) using hindered lithium amides has shown that metallation, a precursor to functionalization, can be directed to specific positions based on the directing capabilities of the existing substituents. researchgate.net
De Novo Synthesis Routes Involving Pyridazine Ring Formation
Constructing the pyridazine ring from acyclic or different heterocyclic precursors offers a powerful alternative to direct functionalization. These de novo methods allow for the strategic placement of substituents before the final ring is formed, often providing excellent control over regiochemistry.
Cyclization Reactions and Precursor Design
The most common strategy for pyridazine synthesis involves the condensation of a 1,4-dicarbonyl compound, or a synthetic equivalent, with hydrazine (B178648) or its derivatives. beilstein-journals.org To synthesize a substituted pyridazine like 3,4,5-Trichloro-6-methylpyridazine, a highly functionalized precursor is required.
One documented approach for a related compound, 3,4,6-trichloropyridazine, begins with maleic anhydride (B1165640). google.com The process involves:
Chlorination of maleic anhydride to produce chloro-maleic anhydride.
Reaction of chloro-maleic anhydride with hydrazine to form 4-chlorodihydroxypyridazine via cyclization.
Subsequent chlorination of the dihydroxy intermediate with a reagent like phosphorus oxychloride to yield the final trichlorinated product. google.com
A similar strategy could be envisioned for the target molecule by starting with citraconic anhydride (methylmaleic anhydride) to introduce the required methyl group at the correct position.
Another powerful method is the inverse-electron-demand Diels-Alder reaction, where an electron-deficient diene, such as a 1,2,4,5-tetrazine, reacts with a dienophile. rsc.org By choosing appropriately substituted tetrazines and dienophiles, a wide array of functionalized pyridazines can be accessed with high regioselectivity following the extrusion of dinitrogen. organic-chemistry.orgorganic-chemistry.org
Table 2: Example of a De Novo Cyclization Pathway
| Starting Material | Key Reagents | Intermediate | Final Product Type | Reference |
|---|---|---|---|---|
| Maleic Anhydride | 1. Liquid Chlorine 2. Hydrazine Hydrate (B1144303) 3. POCl₃ | 4-Chlorodihydroxypyridazine | Trichloropyridazine | google.com |
| 1,2,4,5-Tetrazine | Alkynyl Sulfide | Diels-Alder Adduct | Trisubstituted Pyridazine | rsc.org |
Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that contains portions of all starting materials, represent a highly efficient approach to constructing complex heterocyclic scaffolds. bohrium.comresearchgate.net While extensively developed for pyridine (B92270) synthesis, the principles can be applied to pyridazines. acsgcipr.orgresearchgate.net
A hypothetical MCR for a substituted pyridazine might involve the reaction of an α,β-unsaturated carbonyl compound, a hydrazine derivative, and a source of a third or fourth component to build the desired substitution pattern directly. For example, a three-component reaction between an aldehyde, malononitrile, and a hydrazine could theoretically lead to a highly functionalized aminopyridazine core after cyclization and tautomerization. beilstein-journals.org The key advantage of MCRs lies in their atom economy, operational simplicity, and ability to rapidly generate chemical diversity.
Conversion from Pre-functionalized Pyridazine Intermediates
This synthetic route involves starting with a pyridazine ring that already possesses certain functional groups, which are then chemically converted to the desired substituents. A common and highly effective strategy for producing chlorinated pyridazines is the deoxychlorination of pyridazinone or pyridazinediol precursors.
A prominent example is the synthesis of 3,6-dichloro-4-methylpyridazine (B106839) from 4-methyl-3,6-pyridazinediol. In a typical procedure, a solution of the diol in phosphorus oxychloride is refluxed for several hours. chemicalbook.com After the reaction, excess POCl₃ is removed under vacuum, and the residue is carefully quenched with ice. Neutralization and extraction yield the desired dichlorinated product in high yield. chemicalbook.com This method is a cornerstone in the synthesis of many chlorinated pyridazine intermediates used in pharmaceuticals and agrochemicals.
Further functionalization can then be carried out. For instance, a chlorine atom on the pyridazine ring can be substituted by other groups. A nucleophilic substitution of a chlorine atom with sodium azide (B81097) can introduce an azido (B1232118) group, which can then be reduced to an amino group, demonstrating how pre-functionalized intermediates serve as platforms for accessing diverse analogues. mdpi.comrsc.org
Table 3: Synthesis via a Pre-functionalized Intermediate
| Precursor | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| 4-Methyl-3,6-pyridazinediol | Phosphorus oxychloride (POCl₃) | 3,6-Dichloro-4-methylpyridazine | 89% | chemicalbook.com |
| Ethyl 6-chloro-5-methylpyridazine-3-carboxylate | Sodium Azide (NaN₃) | Ethyl 6-azido-5-methylpyridazine-3-carboxylate | 92% | mdpi.com |
Strategies Involving Methyl Group Functionalization
The methyl group on the pyridazine ring, particularly when activated by the heterocyclic system, serves as a versatile handle for further molecular elaboration. Condensation reactions are a primary method for functionalizing this group, converting it into a more reactive intermediate for subsequent transformations, including cyclization and the introduction of new substituents.
A prominent strategy involves the condensation of a methyl group at a position adjacent to a ring nitrogen with dimethylformamide dimethyl acetal (B89532) (DMFDMA). This reaction typically forms a reactive enamine intermediate. For instance, studies on 4-methyl pyridazine-6-one derivatives have demonstrated that the methyl group can be condensed with DMFDMA. mdpi.com The resulting enamine can then undergo further reactions, such as treatment with an amine, leading to more complex fused heterocyclic systems like pyridopyridazinones. mdpi.com This approach highlights a pathway where the simple methyl group is the key point of initial functionalization to build more elaborate structures.
Table 1: Functionalization of Methyl-Substituted Pyridazine Analogues
| Starting Material | Reagent | Intermediate | Subsequent Reaction | Product Type |
|---|---|---|---|---|
| 4-Methyl pyridazine-6-one derivative | DMFDMA | Enamine | Treatment with aniline | Pyridopyridazinone |
This table illustrates reaction pathways for functionalizing alkyl groups on the pyridazine core, based on findings from related structures. mdpi.com
Halogen Exchange and Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridazine ring, enhanced by the presence of multiple electronegative chlorine atoms, makes this compound and its analogues highly susceptible to nucleophilic aromatic substitution (SNAr). wur.nlmdpi.com This reactivity is the most common and versatile method for their functionalization. The substitution of one or more chlorine atoms by various nucleophiles allows for the systematic modification of the compound's properties.
The positions of the chlorine atoms are not equivalent, leading to potential regioselectivity in substitution reactions. The electronic environment of each carbon atom bearing a chlorine is uniquely influenced by the adjacent nitrogen atoms and the methyl group. Research on related polychlorinated pyridazines provides insight into this selectivity. For example, in the reaction of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with phenoxides, substitution occurs regioselectively at the C4 position, yielding the 4-phenoxy-5-chloro derivative as the main product under certain conditions. clockss.org This suggests that the C4 and C5 positions in the target molecule may also exhibit differential reactivity.
A wide array of nucleophiles can be employed in these reactions, including amines, alcohols, and thiols, leading to a diverse range of derivatives. clockss.orgnih.gov The reaction conditions, such as the choice of solvent and base, can be tuned to control the extent of substitution, allowing for either mono- or di-substitution depending on the specific substrate and reagents used. clockss.orgnih.gov
Furthermore, halogen exchange reactions, such as a modified Finkelstein reaction, can be utilized to replace chlorine atoms with bromine or iodine. frontiersin.org This transformation is synthetically valuable as the heavier halogens are better leaving groups and are more amenable to subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), opening up another dimension for structural diversification. frontiersin.orgmdpi.com
Table 2: Examples of Nucleophilic Substitution on Chlorinated Pyridazine Analogues
| Substrate | Nucleophile | Base/Conditions | Position of Substitution | Product | Yield | Reference |
|---|---|---|---|---|---|---|
| 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-methoxyphenol | NaH, 0 °C | 4-position | 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | Good | clockss.org |
| 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one | p-cyanophenol | NaH | 4- and 5-positions | 4-(4-cyanophenoxy)-5-chloro... and 4,5-bis(4-cyanophenoxy)... | 48% and 8% | clockss.org |
| 4,5-dichloro-1-(tri-O-benzoyl-β-D-ribofuranosyl)pyridazin-6-one | Liquid NH₃ | N/A | 4-position | 4-amino-5-chloro-1-(β-D-ribofuranosyl)pyridazin-6-one | N/A | nih.gov |
This table summarizes key research findings on the regioselective nucleophilic substitution of various chloropyridazine derivatives, which serve as models for the reactivity of this compound.
Reactivity and Mechanistic Investigations of 3,4,5 Trichloro 6 Methylpyridazine
Nucleophilic Substitution Reactions
The electron-deficient nature of the pyridazine (B1198779) ring, exacerbated by the presence of three electron-withdrawing chlorine atoms, renders 3,4,5-trichloro-6-methylpyridazine highly susceptible to nucleophilic aromatic substitution (SNAr).
The positions of the chlorine atoms on the pyridazine ring are not equivalent, leading to differences in their reactivity towards nucleophiles. The chlorine atoms at the C4 and C5 positions are generally more reactive than the chlorine at the C3 position. This is attributed to the electronic influence of the adjacent nitrogen atoms, which activate the α and γ positions to nucleophilic attack.
In a closely related compound, 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, studies on nucleophilic substitution have provided insights into the regioselectivity of these reactions. clockss.org It was observed that with various substituted phenols in the presence of sodium hydride (NaH), substitution preferentially occurred at the C4 position. clockss.org For instance, the reaction with p-methoxyphenol yielded 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one as the sole product in good yield. clockss.org This regioselectivity was confirmed by X-ray analysis and nuclear Overhauser effect (nOe) experiments. clockss.org
Table 1: Regioselective Nucleophilic Substitution of 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one with Phenols
| Nucleophile (Phenol) | Base | Product(s) | Yield (%) |
|---|---|---|---|
| p-Methoxyphenol | NaH | 5-chloro-4-(4-methoxyphenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | Good |
| Phenol | NaH | 5-chloro-2-methyl-6-nitro-4-phenoxy-2H-pyridazin-3-one and 4-chloro-2-methyl-6-nitro-5-phenoxy-2H-pyridazin-3-one | 56 and 74 |
| p-Chlorophenol | NaH | 5-chloro-4-(4-chlorophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one and 4-chloro-5-(4-chlorophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | 16 and 15 |
| p-Cyanophenol | NaH | 5-chloro-4-(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one, 4-chloro-5-(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one, and 4,5-bis(4-cyanophenoxy)-2-methyl-6-nitro-2H-pyridazin-3-one | 48, 24, and 8 |
| p-Nitrophenol | NaH | 5-chloro-2-methyl-6-nitro-4-(4-nitrophenoxy)-2H-pyridazin-3-one and 4-chloro-2-methyl-6-nitro-5-(4-nitrophenoxy)-2H-pyridazin-3-one | 55 and 17 |
Data sourced from Chang, K. T., et al. (2001). clockss.org
Based on these analogous findings, it can be inferred that for this compound, nucleophilic attack is most likely to occur at the C4 and C5 positions. The relative reactivity between C4 and C5 would be influenced by the electronic and steric effects of the C6-methyl group.
The steric hindrance from the C6-methyl group can influence the regioselectivity of nucleophilic attack, particularly at the adjacent C5 position. While the electronic activation by the ring nitrogens makes C5 a favorable site for substitution, a bulky nucleophile might face steric impediment from the nearby methyl group. This could lead to a preference for attack at the C4 position, which is less sterically hindered. In some cases, the presence of a methyl group adjacent to a ring nitrogen can hinder the coordination of the nitrogen to catalysts or other reagents.
Nucleophilic substitution on this compound is expected to proceed via a bimolecular nucleophilic aromatic substitution (SNAr) mechanism. This pathway is characteristic of electron-deficient aromatic and heteroaromatic systems. The reaction involves a two-step process:
Addition of the nucleophile: The nucleophile attacks the electron-deficient carbon atom bearing a chlorine atom, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer-like complex. The negative charge in this intermediate is delocalized over the pyridazine ring and is stabilized by the electron-withdrawing nitrogen atoms.
Elimination of the leaving group: The aromaticity of the pyridazine ring is restored by the departure of the chloride ion, yielding the substituted product.
The rate-determining step is typically the formation of the Meisenheimer-like intermediate. The stability of this intermediate is crucial for the reaction to proceed. The electron-withdrawing nature of the pyridazine ring nitrogens and the remaining chlorine atoms helps to stabilize this intermediate, thus facilitating the SNAr reaction.
Electrophilic Reactions and Aromaticity Considerations
The pyridazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency is further intensified by the three strongly electron-withdrawing chlorine atoms in this compound. Consequently, the ring is highly deactivated towards electrophilic aromatic substitution (EAS) reactions.
The lone pairs on the nitrogen atoms are basic and can readily react with electrophiles or Lewis acids, leading to the formation of a pyridazinium cation. This further deactivates the ring towards electrophilic attack. The combination of the electron-withdrawing nature of the pyridazine core and the multiple chloro substituents makes electrophilic functionalization of this compound extremely challenging under standard electrophilic substitution conditions.
To overcome the inherent low reactivity of the pyridazine ring towards electrophiles, specific strategies can be employed to enhance its electron density. One common approach is the formation of an N-oxide.
By oxidizing one of the ring nitrogen atoms to an N-oxide, the electron density of the pyridazine ring can be increased. The N-oxide group can donate electron density back into the ring through resonance, thereby activating it towards electrophilic attack. This strategy has been successfully used to promote electrophilic substitutions in pyridines and other N-heterocyclic compounds.
For this compound, the formation of the corresponding N-oxide could potentially facilitate electrophilic reactions, such as nitration or halogenation, which would otherwise be unfeasible. The position of electrophilic attack on the N-oxide derivative would be influenced by the directing effects of the N-oxide group, the chlorine atoms, and the methyl group.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For polyhalogenated heterocycles like this compound, the regioselectivity of these reactions is a critical aspect, enabling the synthesis of complex molecular architectures.
Suzuki-Miyaura Coupling Protocols
The Suzuki-Miyaura coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a versatile method for the arylation, vinylation, or alkylation of pyridazine rings. While specific studies on this compound are not extensively documented, the reactivity can be inferred from studies on similar polychlorinated and polyhalogenated pyridines and pyridazines.
In polychlorinated heterocyclic systems, the position of coupling is influenced by the electronic and steric environment of the carbon-halogen bonds. The chlorine atoms on the pyridazine ring exhibit different reactivities, which can be exploited for selective functionalization. Generally, the chlorine atom at the C4 position is the most susceptible to oxidative addition to the palladium(0) catalyst due to its electronic environment, influenced by the adjacent nitrogen atoms. The C5 and C3 positions would follow, with the relative reactivity also being tunable by the choice of catalyst, ligands, and reaction conditions.
A typical Suzuki-Miyaura coupling protocol for a related polychloropyridine might involve the following conditions:
| Parameter | Condition |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf), or other palladium complexes |
| Base | Na₂CO₃, K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent | Toluene, Dioxane, DMF, or a mixture with water |
| Boron Reagent | Arylboronic acid or ester |
| Temperature | Room temperature to reflux |
This table represents generalized conditions and would require optimization for the specific substrate.
Sonogashira Coupling and Other C-C Bond Formations
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing a direct route to alkynyl-substituted pyridazines. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine. wikipedia.org The synthesis of pentaalkynylpyridines from pentachloropyridine (B147404) has been successfully demonstrated, showcasing the utility of Sonogashira coupling for polyhalogenated heterocycles. nih.gov
Similar to the Suzuki-Miyaura coupling, the regioselectivity of the Sonogashira reaction on this compound would be expected to be influenced by the relative reactivity of the C-Cl bonds. It is anticipated that the C4-Cl bond would be the most reactive site for coupling. By carefully controlling the stoichiometry of the alkyne and the reaction conditions, sequential and selective alkynylation may be achievable.
Other palladium-catalyzed C-C bond forming reactions, such as the Heck and Stille couplings, could also be applied to this compound, further expanding its synthetic potential.
Reaction Condition Optimization for Regioselectivity
Achieving regioselectivity in the cross-coupling of polyhalogenated heterocycles is a significant synthetic challenge that can be addressed by optimizing reaction conditions. Key parameters that can be manipulated include:
Catalyst and Ligand Choice: The steric and electronic properties of the phosphine (B1218219) ligands on the palladium catalyst can influence which C-Cl bond is preferentially activated. Bulky ligands may favor reaction at less sterically hindered positions.
Temperature: Lower reaction temperatures often enhance selectivity, favoring the reaction at the most electronically activated position. Stepwise functionalization can be achieved by performing sequential couplings at different temperatures.
Base and Solvent: The choice of base and solvent can affect the rate of the reaction and the stability of the catalytic species, thereby influencing the regiochemical outcome.
For instance, in the case of 2,4,7-trichloroquinazoline, selective substitution at the C4 position was achieved over the C2 and C7 positions by careful selection of reaction conditions. This principle of leveraging the inherent reactivity differences of halogen substituents can be directly applied to this compound to achieve selective functionalization.
Other Significant Chemical Transformations
Beyond palladium-catalyzed cross-coupling, this compound can undergo a variety of other chemical transformations, offering pathways to diverse molecular scaffolds.
Reduction Pathways
The reduction of the chloro substituents on the pyridazine ring can lead to the formation of less halogenated or fully dehalogenated methylpyridazine derivatives. This can be achieved through catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source. The conditions of the hydrogenation (pressure, temperature, and catalyst loading) would determine the extent of dehalogenation.
Alternatively, reductive dehalogenation can be accomplished using dissolving metal reductions (e.g., sodium in liquid ammonia) or through the use of hydride reagents. The selectivity of these reductions would depend on the relative ease of reduction of the different C-Cl bonds.
Ring-Opening and Ring-Closing Transformations
The pyridazine ring, while aromatic, can be susceptible to ring-opening reactions under certain conditions. For example, treatment with strong nucleophiles could potentially lead to cleavage of the N-N bond and subsequent rearrangement. Reactions of some pyridazine derivatives with nucleophiles like potassium amide in liquid ammonia (B1221849) have been shown to proceed via ring-opening and subsequent ring-closing to form different heterocyclic systems. wur.nl
Conversely, the pyridazine ring itself can be the product of ring-closing reactions. While not a transformation of this compound itself, it is relevant to the broader chemistry of pyridazines. For example, the condensation of 1,4-dicarbonyl compounds with hydrazine (B178648) is a classic method for pyridazine synthesis. youtube.comyoutube.com More complex, multi-step sequences can also lead to the formation of substituted pyridazine rings. rsc.org Mechanistic studies have shown that some nitrogen insertion reactions into pyrrolidines can lead to the formation of pyridazine precursors. acs.org
Investigation of Reaction Intermediates in the Chemistry of this compound Remains an Unexplored Frontier
Despite the importance of polychlorinated pyridazines in synthetic chemistry, detailed mechanistic studies, particularly the direct investigation of reaction intermediates involving this compound, are not documented in publicly accessible scientific literature. While the reactivity of this compound is presumed to follow established pathways for nucleophilic aromatic substitution, specific experimental or computational evidence for its transient species is currently unavailable.
The reactivity of halogenated pyridazines is generally characterized by nucleophilic substitution, where the chlorine atoms are displaced by a variety of nucleophiles. These reactions are thought to proceed through a two-step addition-elimination mechanism, involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The stability and subsequent reaction pathway of this intermediate are influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the pyridazine ring.
In the case of this compound, the presence of three electron-withdrawing chlorine atoms and the nitrogen atoms in the pyridazine ring significantly activates the molecule towards nucleophilic attack. The methyl group, being electron-donating, may exert a modest deactivating effect. The regioselectivity of such reactions—determining which chlorine atom is substituted—is a critical aspect of their chemistry. However, without specific studies, the preferential site of attack remains a matter of speculation based on the electronic and steric environment of each carbon-chlorine bond.
The direct observation or trapping of reaction intermediates is a challenging task due to their typically short lifetimes. Techniques such as low-temperature spectroscopy (NMR, UV-Vis, IR) or the use of specific trapping agents would be necessary to gain insight into the structure and stability of any intermediates formed during the reactions of this compound. Furthermore, computational studies employing methods like Density Functional Theory (DFT) could provide valuable theoretical predictions of the structures, energies, and reaction pathways of these elusive species.
While the broader field of polychlorinated heteroaromatics has seen some investigation into reaction mechanisms, the specific case of this compound appears to be a gap in the current body of chemical research. Future studies in this area would be invaluable for a more complete understanding of its reactivity and for the rational design of synthetic routes utilizing this compound.
Synthesis and Chemical Transformations of 3,4,5 Trichloro 6 Methylpyridazine Derivatives
Functionalization at Pyridazine (B1198779) Ring Positions (C3, C4, C5)
The chlorine atoms at the C3, C4, and C5 positions of 3,4,5-trichloro-6-methylpyridazine are susceptible to nucleophilic substitution, a common reaction pathway for functionalizing chloropyridazines. The regioselectivity of these substitutions is influenced by the electronic effects of the ring nitrogen atoms and the methyl group.
The electron-deficient nature of the polychlorinated pyridazine ring facilitates nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and often regioselective replacement of chlorine atoms by various nucleophiles, including amines and alkoxides.
The reaction of polychlorinated pyridazines with amines or methoxides typically proceeds under basic conditions. The relative reactivity of the chlorine atoms can be influenced by temperature and the nature of the nucleophile. For instance, in related polychlorinated pyridazines, the chlorine at the C4 position is often the most susceptible to initial nucleophilic attack.
Table 1: Examples of Nucleophilic Substitution Reactions
| Reactant | Nucleophile | Product (Postulated) |
| This compound | Ammonia (B1221849) (NH₃) | 4-Amino-3,5-dichloro-6-methylpyridazine |
| This compound | Sodium Methoxide (NaOCH₃) | 4-Methoxy-3,5-dichloro-6-methylpyridazine |
| This compound | Aniline (C₆H₅NH₂) | 4-Anilino-3,5-dichloro-6-methylpyridazine |
Note: The products are postulated based on the known reactivity of similar polychlorinated pyridazines.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for creating carbon-carbon bonds and introducing aromatic or heteroaromatic substituents onto the pyridazine ring. mdpi.com These reactions typically involve the coupling of a halogenated pyridazine with an organoboron compound in the presence of a palladium catalyst and a base. This methodology allows for the introduction of a wide array of functional groups, significantly expanding the structural diversity of pyridazine derivatives.
For this compound, it is anticipated that the chlorine atoms can be selectively replaced by aryl or vinyl groups under appropriate Suzuki-Miyaura conditions. The selectivity would likely depend on the reaction conditions and the relative reactivity of the C-Cl bonds.
Table 2: Potential Suzuki-Miyaura Cross-Coupling Reactions
| Reactant | Coupling Partner | Product (Postulated) |
| This compound | Phenylboronic Acid | 4-Phenyl-3,5-dichloro-6-methylpyridazine |
| This compound | Thiophene-2-boronic Acid | 4-(Thiophen-2-yl)-3,5-dichloro-6-methylpyridazine |
Note: The products are postulated based on established Suzuki-Miyaura coupling methodologies for halopyridazines. mdpi.com
Modifications at the Methyl Group (C6)
The methyl group at the C6 position offers another site for chemical modification, distinct from the reactions on the pyridazine ring itself.
The methyl group of methyl-substituted nitrogen heterocycles can undergo free-radical halogenation. For instance, the reaction with N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) in the presence of a radical initiator like benzoyl peroxide can lead to the stepwise chlorination of the methyl group. Under forcing conditions, this can result in the formation of a trichloromethyl group. This transformation significantly alters the electronic properties and steric profile of the substituent at C6.
The methyl group can be oxidized to a variety of functional groups. Mild oxidation could potentially yield the corresponding alcohol (hydroxymethylpyridazine) or aldehyde (pyridazine-6-carbaldehyde). Stronger oxidizing agents could lead to the formation of a carboxylic acid (6-carboxypyridazine).
Conversely, while the methyl group is already in a reduced state, its derivatives can be reduced. For example, if the methyl group is first halogenated, the resulting halomethyl group could potentially undergo reductive dehalogenation.
Regioselective Synthesis of Advanced Pyridazine Architectures
The functionalized derivatives of this compound can serve as precursors for the construction of more complex, fused heterocyclic systems. For example, a pyridazine bearing both an amino group and a chlorine atom on adjacent positions can undergo intramolecular cyclization to form a fused pyrazinopyridazine or similar bicyclic structure.
Furthermore, the introduction of appropriate functional groups via the methods described above can enable subsequent cycloaddition reactions. For instance, an inverse-electron-demand Diels-Alder reaction is a known method for the synthesis of substituted pyridazines and could potentially be applied to derivatives of the title compound to build advanced architectures. vulcanchem.com
Generation of Fused Heterocyclic Systems from this compound Scaffold
The versatile scaffold of this compound serves as a valuable starting material for the synthesis of a variety of fused heterocyclic systems. The presence of multiple reactive chloro substituents allows for sequential and regioselective functionalization, paving the way for the construction of bicyclic and polycyclic structures with potential applications in medicinal chemistry and material science. The general strategy involves the initial displacement of one or more chlorine atoms by a binucleophilic reagent, followed by an intramolecular cyclization reaction to form the new heterocyclic ring.
One of the most common approaches to building fused pyridazine systems is through the introduction of a hydrazine (B178648) or an amino group, which can then react with a suitable reagent to close the second ring. For instance, the reaction of a chloropyridazine with hydrazine hydrate (B1144303) can yield a hydrazinopyridazine intermediate. This intermediate can subsequently be cyclized with various reagents to form fused triazole or other nitrogen-containing heterocyclic systems.
Similarly, the synthesis of imidazo[1,2-b]pyridazines can be achieved by the condensation of an aminopyridazine with an α-haloketone. This reaction proceeds through an initial nucleophilic substitution to form an intermediate which then undergoes intramolecular cyclization and dehydration to afford the fused imidazole (B134444) ring. nih.gov The reactivity of the chlorine atoms on the this compound ring is expected to be differential, allowing for a degree of regiocontrol in the initial substitution step.
Synthesis of nih.govCurrent time information in Bangalore, IN.nih.govTriazolo[4,3-b]pyridazine Derivatives
A plausible route to novel nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazine derivatives starts with the selective nucleophilic substitution of one of the chlorine atoms in this compound with hydrazine. Subsequent cyclization of the resulting hydrazinyl intermediate with a suitable one-carbon synthon, such as an orthoester or a carboxylic acid, would lead to the formation of the fused triazole ring. The specific isomer formed will depend on the regioselectivity of the initial hydrazinolysis and the subsequent cyclization conditions.
| Starting Material | Reagents | Intermediate | Cyclizing Agent | Fused Heterocycle |
| This compound | Hydrazine hydrate | 4,5-Dichloro-3-hydrazinyl-6-methylpyridazine | Triethyl orthoformate | 7,8-Dichloro-6-methyl- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazine |
| This compound | Hydrazine hydrate | 3,5-Dichloro-4-hydrazinyl-6-methylpyridazine | Acetic acid | 3,7-Dichloro-8-methyl- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazine |
| This compound | Hydrazine hydrate | 3,4-Dichloro-5-hydrazinyl-6-methylpyridazine | Formic acid | 6,7-Dichloro-8-methyl- nih.govCurrent time information in Bangalore, IN.nih.govtriazolo[4,3-b]pyridazine |
Synthesis of Imidazo[1,2-b]pyridazine (B131497) Derivatives
The synthesis of imidazo[1,2-b]pyridazine derivatives from this compound would likely proceed via an initial amination step to introduce an amino group onto the pyridazine ring. The resulting amino-dichloromethylpyridazine can then undergo a condensation reaction with an α-haloketone to construct the fused imidazole ring. nih.gov The choice of the α-haloketone allows for the introduction of various substituents on the imidazole moiety of the fused system.
| Starting Material | Reagents | Intermediate | Condensing Agent | Fused Heterocycle |
| This compound | Ammonia | 4,5-Dichloro-3-amino-6-methylpyridazine | Chloroacetone | 2-Methyl-7,8-dichloro-6-methylimidazo[1,2-b]pyridazine |
| This compound | Ammonia | 3,5-Dichloro-4-amino-6-methylpyridazine | Phenacyl bromide | 2-Phenyl-6,8-dichloro-7-methylimidazo[1,2-b]pyridazine |
| This compound | Ammonia | 3,4-Dichloro-5-amino-6-methylpyridazine | Ethyl bromopyruvate | Ethyl 6,7-dichloro-8-methylimidazo[1,2-b]pyridazine-2-carboxylate |
Advanced Spectroscopic and Structural Elucidation of 3,4,5 Trichloro 6 Methylpyridazine
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For 3,4,5-Trichloro-6-methylpyridazine, a combination of 1D and 2D NMR experiments provides definitive information on its atomic connectivity and chemical environment.
Detailed ¹H, ¹³C, and ¹⁵N NMR Chemical Shift Analysis
While direct experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of structurally similar pyridazine (B1198779) derivatives. nih.govchemicalbook.comresearchgate.net The pyridazine ring is an electron-deficient system, and the chemical shifts are heavily influenced by the electronic effects of the substituents—three electron-withdrawing chlorine atoms and one electron-donating methyl group.
¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the methyl group protons. Due to the electron-withdrawing nature of the adjacent nitrogen atom and the three chlorine atoms on the ring, this methyl signal would appear further downfield than a typical alkyl methyl group. Its predicted chemical shift would be in the range of δ 2.5-3.0 ppm.
¹³C NMR: The ¹³C NMR spectrum will display five distinct signals corresponding to the five carbon atoms of the pyridazine ring and the one methyl carbon. The carbons bonded to chlorine (C3, C4, C5) will be significantly deshielded, appearing at high chemical shifts, likely in the δ 140-160 ppm range. The carbon bearing the methyl group (C6) will also be downfield due to the adjacent nitrogen, but less so than the chlorinated carbons. The methyl carbon itself is expected to resonate in the typical aliphatic region, around δ 15-25 ppm.
¹⁵N NMR: The nitrogen atoms in the pyridazine ring are highly sensitive to substituent effects. nih.govresearchgate.net In pyridazine itself, the nitrogens resonate around δ 250-350 ppm relative to nitromethane. science-and-fun.de The presence of three chlorine atoms would cause a significant downfield shift for both N1 and N2 due to their electron-withdrawing inductive effects.
Predicted NMR Data for this compound
| Nucleus | Predicted Chemical Shift (ppm) | Rationale |
|---|---|---|
| ¹H (CH₃) | δ 2.5 - 3.0 | Deshielding by the electron-deficient pyridazine ring. |
| ¹³C (C3) | δ 145 - 155 | Attached to chlorine and adjacent to nitrogen. |
| ¹³C (C4) | δ 140 - 150 | Attached to chlorine. |
| ¹³C (C5) | δ 150 - 160 | Attached to chlorine. |
| ¹³C (C6) | δ 155 - 165 | Attached to methyl group and adjacent to nitrogen. |
| ¹³C (CH₃) | δ 15 - 25 | Typical range for a methyl group attached to an aromatic ring. |
| ¹⁵N (N1, N2) | δ > 300 | Significant deshielding due to three chloro-substituents. |
2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC)
Two-dimensional (2D) NMR experiments are indispensable for confirming the proposed structure by revealing through-bond and through-space correlations between nuclei. youtube.comsdsu.edu
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be trivial for this molecule as there is only one type of proton environment (the methyl group), and thus no proton-proton couplings to be observed on the ring. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. princeton.edu An HSQC spectrum would show a clear cross-peak connecting the proton signal of the methyl group (at ~δ 2.5-3.0 ppm) to the methyl carbon signal (at ~δ 15-25 ppm). This confirms the assignment of the methyl group. youtube.com
HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial as it shows correlations between protons and carbons over two or three bonds. princeton.edu For this compound, the following key correlations would be expected:
A correlation from the methyl protons to the C6 carbon (two-bond coupling, ²J_CH).
A correlation from the methyl protons to the C5 carbon (three-bond coupling, ³J_CH). These correlations would definitively establish the position of the methyl group at C6, adjacent to the C5 carbon. researchgate.netresearchgate.net
Solvent Effects on Spectroscopic Signatures
The choice of solvent can influence NMR chemical shifts, particularly for polar molecules or where specific solvent-solute interactions like hydrogen bonding can occur. pitt.edupitt.edu While this compound cannot form hydrogen bonds as a donor, the lone pairs on the nitrogen atoms can act as hydrogen bond acceptors.
In non-polar solvents like benzene-d₆, aromatic solvent-induced shifts (ASIS) may be observed, typically causing upfield shifts for protons positioned near the electron-rich face of the solvent molecule. In more polar solvents like DMSO-d₆ or acetone-d₆, the chemical shifts are not expected to change dramatically from those in CDCl₃, but slight variations can occur due to different magnetic susceptibilities and dielectric properties of the media. carlroth.comsigmaaldrich.com The effect on the nitrogen chemical shifts could be more pronounced, especially in protic solvents.
Vibrational Spectroscopy (FT-IR, Raman)
Assignment of Characteristic Vibrational Modes
The vibrational spectrum of this compound can be interpreted by comparing it to the spectra of related molecules like 3,4,5-trichloropyridazine (B3021642) and other substituted pyridazines. researchgate.net The key vibrational modes are associated with the pyridazine ring, the C-Cl bonds, and the methyl group.
Pyridazine Ring Vibrations: The aromatic ring stretching vibrations (ν_C=C_ and ν_C=N_) typically appear in the 1600-1400 cm⁻¹ region. Ring breathing modes are expected at lower frequencies.
C-Cl Vibrations: The C-Cl stretching vibrations are characteristic and usually found in the 850-550 cm⁻¹ range. The presence of three C-Cl bonds would likely result in multiple strong bands in this region.
Methyl Group Vibrations: The methyl group will exhibit characteristic symmetric and asymmetric stretching vibrations (ν_CH_) around 2950-2850 cm⁻¹. Symmetric and asymmetric bending vibrations (δ_CH₃_) are expected near 1375 cm⁻¹ and 1450 cm⁻¹, respectively.
Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| C-H Asymmetric/Symmetric Stretch (Methyl) | 2950 - 2850 | Medium-Weak |
| C=N, C=C Ring Stretch | 1600 - 1400 | Medium-Strong |
| C-H Asymmetric/Symmetric Bend (Methyl) | 1450 - 1375 | Medium |
| C-Cl Stretch | 850 - 550 | Strong |
| Ring Bending/Deformation | Below 1000 | Variable |
Data is predicted based on analysis of similar compounds. researchgate.net
Correlation with Molecular Conformations
The pyridazine ring is planar. It is expected that the substitution with three chlorine atoms and a methyl group does not significantly distort this planarity. The vibrational spectra recorded in solid or liquid phases would be consistent with a molecule possessing a largely planar C_s symmetry. The number and activity (IR vs. Raman) of the observed bands can be used to support this conformational assignment. For a planar molecule, the out-of-plane bending vibrations, which appear at low frequencies, can provide further evidence for the molecular geometry. The free rotation of the methyl group is another conformational aspect, though its impact on the main ring vibrations is generally minimal.
Mass Spectrometry (MS) for Fragmentation Pathway Analysis
Mass spectrometry of this compound would be anticipated to reveal a distinct fragmentation pattern characterized by the sequential loss of its substituent groups. The molecular ion peak (M⁺) would be a prominent feature in the spectrum, with its isotopic pattern being a clear indicator of the three chlorine atoms present.
The primary fragmentation pathways are expected to involve the following key steps:
Loss of a Chlorine Atom: The initial fragmentation would likely be the cleavage of a C-Cl bond, resulting in the formation of a [M-Cl]⁺ ion. This is a common fragmentation pattern for chlorinated aromatic compounds.
Loss of a Methyl Radical: Subsequent fragmentation could involve the loss of the methyl group as a radical (•CH₃), leading to a [M-CH₃]⁺ ion.
Successive Loss of Chlorine: The molecule could also undergo sequential loss of chlorine atoms, leading to fragments such as [M-Cl₂]⁺ and [M-Cl₃]⁺.
Ring Cleavage: Following the initial losses of substituents, the pyridazine ring itself may fragment. This can lead to the expulsion of nitrogen (N₂) or other smaller neutral molecules, resulting in a variety of smaller fragment ions.
A plausible fragmentation pathway is illustrated below:
C₅H₃Cl₃N₂⁺ (M⁺) → [C₅H₃Cl₂N₂]⁺ + Cl• [C₅H₃Cl₂N₂]⁺ → [C₅H₃ClN₂]⁺ + Cl• [C₅H₃ClN₂]⁺ → [C₅H₃N₂]⁺ + Cl• C₅H₃Cl₃N₂⁺ (M⁺) → [C₄H₃Cl₃N₂]⁺ + CH₃•
The relative abundance of these fragment ions would provide valuable information about the stability of the various cationic species formed during the fragmentation process. The base peak in the spectrum would correspond to the most stable fragment ion.
Table 1: Predicted Major Mass Spectral Fragments for this compound
| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure |
| [C₅H₃³⁵Cl₃N₂]⁺ | 212 | Molecular Ion (M⁺) |
| [C₅H₃³⁵Cl₂³⁷ClN₂]⁺ | 214 | M+2 Isotope Peak |
| [C₅H₃³⁵Cl³⁷Cl₂N₂]⁺ | 216 | M+4 Isotope Peak |
| [C₅H₃³⁷Cl₃N₂]⁺ | 218 | M+6 Isotope Peak |
| [C₅H₃³⁵Cl₂N₂]⁺ | 177 | [M-Cl]⁺ |
| [C₄H₃³⁵Cl₃N₂]⁺ | 197 | [M-CH₃]⁺ |
| [C₄H₃³⁵Cl₂N₂]⁺ | 162 | [M-CH₃-Cl]⁺ |
Note: The m/z values are calculated using the most abundant isotopes of the elements (¹²C, ¹H, ³⁵Cl, ¹⁴N). The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic clusters for chlorine-containing fragments.
X-ray Crystallography for Solid-State Structure Determination
The pyridazine ring is expected to be essentially planar, a common feature of aromatic heterocyclic systems. The substituents—three chlorine atoms and a methyl group—will be positioned around this core. The planarity of the ring system is a critical factor influencing the crystal packing and the nature of intermolecular interactions.
Crystal Packing and Intermolecular Interactions
The arrangement of molecules in the crystal lattice of this compound would be governed by a variety of intermolecular forces. Based on studies of similar chlorinated and methylated pyridazines, the following interactions are likely to be significant:
π-π Stacking: The planar pyridazine rings are expected to engage in π-π stacking interactions, a common feature in the crystal structures of aromatic molecules. nih.govresearchgate.net These interactions play a crucial role in stabilizing the crystal lattice. The interplanar distance between stacked rings is typically in the range of 3.3 to 3.8 Å.
Halogen Bonding: The chlorine atoms, being electrophilic at their tips (the σ-hole), can participate in halogen bonding with nitrogen atoms or other electron-rich regions of neighboring molecules. This type of interaction is increasingly recognized as a significant force in directing the assembly of halogenated compounds in the solid state.
The interplay of these interactions will determine the specific packing motif, which could range from herringbone arrangements to more complex layered structures.
Conformational Analysis in the Crystalline State
Given the rigid nature of the pyridazine ring, the primary conformational flexibility in this compound would be associated with the orientation of the methyl group. Rotation around the C-C bond connecting the methyl group to the pyridazine ring is possible. However, in the crystalline state, the conformation is likely to be fixed in a low-energy orientation that minimizes steric hindrance with the adjacent chlorine atom and optimizes intermolecular interactions.
The planarity of the pyridazine ring itself might show minor deviations due to crystal packing forces and the steric and electronic effects of the substituents. Analysis of the torsion angles within the ring would quantify any such deviations from ideal planarity.
Computational and Theoretical Studies on 3,4,5 Trichloro 6 Methylpyridazine
Quantum Chemical Calculations
Quantum chemical calculations are at the forefront of computational studies, offering a detailed electronic and geometric description of molecules. These methods are broadly categorized into ab initio and density functional theory (DFT) approaches, each providing a unique lens through which to examine molecular systems.
Density Functional Theory (DFT) and Ab Initio Methods
Density Functional Theory (DFT) has become a popular and powerful tool in computational chemistry for studying substituted pyridazines. researchgate.netresearchgate.net It is favored for its balance of computational cost and accuracy in predicting molecular properties. DFT methods are grounded in the principle that the energy of a system can be determined from its electron density. For a molecule like 3,4,5-Trichloro-6-methylpyridazine, DFT calculations can be employed to optimize its geometry, calculate its vibrational frequencies, and determine its electronic structure. researchgate.net
Ab initio methods, on the other hand, are derived directly from theoretical principles without the inclusion of experimental data. While computationally more demanding than DFT, methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory can provide highly accurate results, particularly for benchmarking the performance of other methods. researchgate.netacs.org Studies on related pyridinium (B92312) ions have utilized ab initio calculations to achieve high accuracy in predicting properties like acidity constants. acs.org
Selection of Basis Sets and Functionals
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. The functional approximates the exchange-correlation energy, a key component of the total electronic energy. A commonly used functional for pyridazine (B1198779) derivatives is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which is a hybrid functional that combines a portion of the exact exchange from Hartree-Fock theory with exchange and correlation functionals. researchgate.netresearchgate.net
The basis set is a set of mathematical functions used to construct the molecular orbitals. For molecules containing chlorine atoms and for obtaining reliable electronic properties, larger and more flexible basis sets are generally required. Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311++G(d,p), are frequently employed in studies of pyridazine derivatives. researchgate.netmdpi.com The inclusion of polarization functions (d,p) and diffuse functions (++) is crucial for accurately describing the electron distribution, especially in molecules with heteroatoms and for analyzing properties related to anions or excited states.
| Parameter | Description | Common Selections for Pyridazine Derivatives |
| Method | The theoretical approach used for calculations. | Density Functional Theory (DFT), Ab Initio |
| Functional | Approximates the exchange-correlation energy in DFT. | B3LYP, PBE |
| Basis Set | Mathematical functions representing atomic orbitals. | 6-31G(d,p), 6-311++G(d,p), Def2TZVP |
Electronic Structure Analysis
The electronic structure of a molecule governs its reactivity and spectroscopic properties. Computational methods provide invaluable tools for analyzing the distribution of electrons and the nature of molecular orbitals.
Frontier Molecular Orbitals (HOMO-LUMO) and Band Gap Prediction
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. irjweb.com A smaller energy gap suggests higher reactivity. mdpi.com
For this compound, the HOMO is expected to be located primarily on the pyridazine ring and the methyl group, while the LUMO would likely be distributed over the electron-withdrawing chloro-substituted pyridazine ring. Theoretical calculations on similar pyridazine derivatives have shown that substitutions on the ring can significantly influence the HOMO-LUMO gap. researchgate.netnih.gov
| Parameter | Significance | Predicted Trend for this compound |
| EHOMO | Electron-donating ability | Moderate, influenced by the methyl group and ring nitrogens. |
| ELUMO | Electron-accepting ability | Low, due to the electron-withdrawing chlorine atoms. |
| ΔE (HOMO-LUMO Gap) | Chemical reactivity and stability | A relatively small gap is anticipated, suggesting potential for reactivity. |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Understanding the distribution of charge within a molecule is fundamental to predicting its interaction with other molecules. Mulliken population analysis or more advanced methods like Natural Bond Orbital (NBO) analysis can be used to calculate the partial charges on each atom of this compound.
A more visual and intuitive method for analyzing charge distribution and predicting reactive sites is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the electrostatic potential on the surface of a molecule, with different colors representing regions of varying potential. Typically, red areas indicate negative electrostatic potential and are susceptible to electrophilic attack, while blue areas represent positive potential, indicating sites for nucleophilic attack. researchgate.net For this compound, the nitrogen atoms of the pyridazine ring are expected to be regions of negative potential, while the areas around the hydrogen atoms of the methyl group and potentially the carbon atoms bonded to chlorine would show a more positive potential. researchgate.net
Reactivity Prediction and Mechanistic Modeling
Computational chemistry is a powerful tool for predicting the reactivity of a molecule and for elucidating the mechanisms of chemical reactions. For this compound, theoretical studies can predict its behavior in various chemical transformations.
The electron-deficient nature of the pyridazine ring, further enhanced by the three chlorine substituents, suggests that it would be susceptible to nucleophilic substitution reactions. mdpi.com Computational modeling can be used to study the reaction pathways for the displacement of the chlorine atoms by various nucleophiles. By calculating the energies of reactants, transition states, and products, the most favorable reaction pathway can be determined.
Furthermore, the presence of different functional groups—the chloro substituents and the methyl group—offers multiple potential sites for reaction. Mechanistic modeling can help to predict the regioselectivity of reactions, for instance, whether a nucleophile would preferentially attack at the C4, C5, or C6 position. Such studies are invaluable for designing synthetic routes to new derivatives of this compound. mdpi.com
Potential Energy Surface (PES) Mapping of Reaction Pathways
Potential Energy Surface (PES) mapping is a fundamental computational technique used to explore the energy of a molecule or a system of molecules as a function of its geometry. For this compound, PES mapping is crucial for understanding its chemical reactivity, conformational landscape, and the mechanisms of potential reactions.
By systematically changing the bond lengths, bond angles, and dihedral angles of the molecule and calculating the corresponding single-point energy at each configuration, a multidimensional surface is generated. The low-energy regions on this surface correspond to stable or metastable states (reactants, intermediates, products), while the high-energy regions represent transition states.
Detailed research findings from computational studies on related heterocyclic systems show that PES mapping can identify the most likely pathways for reactions such as nucleophilic substitution or radical methylation. clockss.org For instance, in the context of pyridazine derivatives, PES mapping helps to determine which of the chlorine atoms is most susceptible to substitution by mapping the energy landscape of an approaching nucleophile. The calculations can reveal the energy barriers associated with each potential reaction pathway, thereby predicting the kinetic and thermodynamic favorability of different outcomes.
Table 1: Illustrative Energy Profile Data for a Hypothetical Reaction Pathway This table represents typical data obtained from a PES scan for a reaction involving a pyridazine derivative. The values are for illustrative purposes only.
| Reaction Coordinate (Å) | Relative Energy (kcal/mol) | Geometric Description |
| 3.5 | 0.0 | Reactants separated |
| 2.5 | -2.5 | van der Waals complex |
| 1.8 | +15.2 | Transition State |
| 1.2 | -10.8 | Product complex |
Transition State Characterization
A transition state (TS) is the highest energy point along the lowest energy path of a reaction, representing the critical configuration that separates reactants from products. Characterizing the TS is essential for calculating reaction rates and understanding reaction mechanisms. Computational methods are uniquely suited for locating and analyzing these fleeting structures.
For this compound, identifying the transition states for reactions like substitution or rearrangement involves sophisticated algorithms that search the PES for saddle points. Once a candidate TS geometry is located, its identity must be confirmed through a vibrational frequency analysis. A true transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate (e.g., the breaking and forming of bonds).
Computational studies on the reactivity of pyridazine and other nitrogen-containing heterocycles demonstrate that the nature of the transition state—its geometry, energy, and electronic structure—provides deep insight into the factors controlling the reaction. mdpi.com For example, analyzing the transition state for a nucleophilic aromatic substitution on the this compound ring would reveal the extent of bond formation and bond cleavage and the charge distribution at the peak of the energy barrier.
Spectroscopic Property Prediction and Validation
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds. bohrium.com
Theoretical NMR Chemical Shift Calculations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Quantum chemical calculations, particularly those using Density Functional Theory (DFT), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. nih.gov These predictions are invaluable for assigning experimental spectra, especially for complex molecules where signals may overlap or be difficult to interpret.
The standard procedure involves:
Optimizing the geometry of this compound using a suitable DFT functional (e.g., B3LYP, PBE0) and basis set (e.g., 6-311+G(d,p)). nih.gov
Calculating the NMR shielding tensors for this optimized geometry using the Gauge-Independent Atomic Orbital (GIAO) method. mdpi.com
Converting the calculated absolute shielding values to chemical shifts by referencing them against a standard compound (e.g., Tetramethylsilane, TMS) calculated at the same level of theory.
Solvent effects are often included in these calculations using models like the Polarizable Continuum Model (PCM) to better simulate experimental conditions. github.io For this compound, theoretical calculations would predict a single ¹H signal for the methyl group and five distinct ¹³C signals for the ring carbons and the methyl carbon. The predicted shifts would be sensitive to the electron-withdrawing effects of the three chlorine atoms and the two nitrogen atoms in the pyridazine ring.
Table 2: Illustrative Predicted vs. Experimental NMR Chemical Shifts (ppm) This table illustrates a typical comparison used for validating computational methods. The chemical shift values are hypothetical.
| Atom | Calculated δ (ppm) (GIAO/B3LYP/6-311+G(d,p)) | Hypothetical Experimental δ (ppm) |
| C3 | 151.2 | 150.8 |
| C4 | 148.5 | 148.1 |
| C5 | 149.8 | 149.5 |
| C6 | 155.4 | 155.0 |
| -CH₃ | 21.7 | 21.5 |
| -CH₃ (¹H) | 2.65 | 2.62 |
Vibrational Frequency Computations and PED Analysis
Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Computational frequency analysis not only predicts the positions and intensities of vibrational bands but also allows for a detailed assignment of these bands to specific molecular motions.
After optimizing the molecular geometry of this compound, a frequency calculation is performed at the same level of theory. This yields a set of vibrational frequencies and their corresponding IR and Raman intensities. A key aspect of this analysis is the Potential Energy Distribution (PED). PED analysis decomposes the normal modes of vibration into contributions from individual internal coordinates (e.g., C-H stretch, C=N stretch, ring deformation). This provides an unambiguous assignment for each calculated vibrational frequency.
For this compound, computational analysis would predict characteristic frequencies for C-Cl stretching modes, pyridazine ring stretching and deformation modes, and various modes associated with the methyl group (stretching, bending). Comparing the computed spectrum with an experimental one serves as a rigorous test of the accuracy of the calculated structure and force field.
Solvent Effects and Environmental Interactions at the Molecular Level
The properties and reactivity of a molecule can be significantly influenced by its surrounding environment, particularly the solvent. mdpi.com Computational models can simulate these interactions to provide a molecular-level understanding of solvation.
For this compound, its notable polarity, arising from the nitrogen and chlorine atoms, suggests that its behavior will be sensitive to the solvent's polarity. nih.gov Computational studies can model this in two primary ways:
Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant (e.g., the PCM model). This approach is efficient for calculating how the solvent bulk affects the molecule's geometry, energy, and spectroscopic properties. github.ionih.gov For example, the dipole moment of this compound is expected to be higher in a polar solvent like water compared to a nonpolar solvent like chloroform (B151607), which can be quantified through these calculations.
Explicit Solvation Models: A finite number of individual solvent molecules are included in the calculation around the solute molecule. This method is computationally more intensive but allows for the study of specific solute-solvent interactions, such as hydrogen bonding or π-stacking. nih.gov Although this compound lacks traditional hydrogen bond donors, its nitrogen atoms can act as hydrogen bond acceptors, an interaction that can be precisely modeled with explicit solvent molecules.
By studying these interactions, researchers can predict solubility, understand shifts in spectroscopic signals upon changing solvents, and gain insight into how the solvent might mediate a chemical reaction by stabilizing or destabilizing reactants and transition states. mdpi.com
Role As a Versatile Chemical Scaffold in Organic Synthesis
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
The reactivity of the chlorine substituents on the 3,4,5-Trichloro-6-methylpyridazine ring makes it an excellent precursor for a wide array of more complex heterocyclic systems. The chlorine atoms can be selectively or sequentially replaced by various nucleophiles, a common strategy for building fused-ring systems or introducing new functionalities.
Detailed research into the nucleophilic aromatic substitution (SNAr) reactions of similarly structured polychlorinated pyridazines demonstrates their utility. For instance, studies on related compounds like 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one show that halogens on the pyridazine (B1198779) ring can be regioselectively substituted by nucleophiles such as phenoxides and thiols. clockss.org This principle of selective halogen displacement is fundamental to the use of this compound as a synthetic precursor. By carefully choosing reaction conditions and nucleophiles (e.g., amines, alcohols, thiols), chemists can build upon the pyridazine core to create novel polycyclic and polyfunctionalized heterocyclic compounds. clockss.orgresearchgate.net This approach is instrumental in synthesizing pyridazino[3,4-b] researchgate.netmdpi.comthiazines and other fused systems by reacting chloropyridazine precursors with appropriate bifunctional nucleophiles. researchgate.net
Building Block for Ligands in Coordination Chemistry Research
In the field of coordination chemistry, pyridazine-containing molecules are recognized for their ability to act as ligands, binding to metal ions through their nitrogen atoms. The specific arrangement of these nitrogen atoms in the pyridazine ring allows for the formation of stable coordination complexes. This compound serves as a foundational building block for crafting specialized ligands.
The synthetic versatility of this compound allows for the chlorine atoms to be replaced with various donor groups, thereby tuning the electronic and steric properties of the resulting ligand. For example, substituting the chlorine atoms with moieties containing oxygen, sulfur, or additional nitrogen atoms can alter the ligand's coordination mode, solubility, and the electrochemical properties of the resulting metal complex. This tailored approach is crucial for designing ligands for specific applications, such as in catalysis or the development of new materials with desired magnetic or optical properties.
Use in the Development of New Synthetic Methodologies
The well-defined structure and high reactivity of this compound make it a valuable substrate for developing and refining new synthetic methodologies, particularly in the realm of metal-catalyzed cross-coupling reactions. nih.gov These reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings, are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comnih.gov
The presence of multiple C-Cl bonds in this compound offers several sites for these coupling reactions. Researchers can use this compound to test the efficacy and selectivity of new catalyst systems. For example, developing a palladium-catalyzed method that can selectively couple at one chlorine position over the others would represent a significant methodological advancement. mdpi.com The ability to functionalize the pyridazine core in a controlled manner is essential for creating complex molecules, and this compound provides an ideal platform for such investigations. rsc.orgchemrxiv.org
Contribution to Chemical Libraries for Material Science Research
The creation of chemical libraries, which are large collections of structurally related compounds, is a key strategy in materials science for discovering new materials with novel properties. The trifunctional nature of this compound makes it an excellent scaffold for combinatorial synthesis, enabling the rapid generation of a diverse library of pyridazine derivatives.
By reacting this compound with a variety of building blocks through its three reactive chlorine sites, a vast chemical space can be explored. Each new compound in the library will have a unique set of substituents, leading to different electronic, optical, and physical properties. These libraries can then be screened for applications in material science, such as in the development of organic light-emitting diodes (OLEDs), organic semiconductors, or other functional materials. The pyridazine core itself is of interest in this field, and the ability to systematically modify its periphery is highly advantageous for materials discovery.
Emerging Research Avenues and Future Perspectives
Development of Sustainable Synthetic Routes
The chemical industry's shift towards greener manufacturing processes is prompting a re-evaluation of the synthesis of foundational molecules, including pyridazine (B1198779) derivatives. researchgate.net Traditional methods for producing chlorinated heterocycles can be resource-intensive and generate significant waste. Consequently, a key area of emerging research is the development of more sustainable and environmentally friendly synthetic protocols.
Modern approaches focus on several key principles of green chemistry:
Catalysis: The use of both homogeneous and heterogeneous catalysts is being explored to improve reaction efficiency and reduce the need for stoichiometric reagents. mdpi.com For instance, metal-catalyzed reactions can enable milder reaction conditions and higher selectivity, thereby minimizing side products and energy consumption.
Microwave-Assisted Synthesis: Microwave irradiation has been demonstrated as an effective tool for accelerating organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating. nih.gov This technique is being applied to the synthesis of various heterocyclic compounds, offering a more energy-efficient route to these molecules. nih.gov
While direct research on the sustainable synthesis of 3,4,5-trichloro-6-methylpyridazine is not extensively documented, the principles established for other pyridazine and pyridine (B92270) derivatives provide a clear roadmap for future investigations. researchgate.net
Exploration of Novel Reactivity Patterns
The three chlorine atoms on the this compound ring offer multiple sites for functionalization, making it a versatile building block for the synthesis of more complex molecules. A significant area of ongoing research is the exploration of its reactivity, particularly through cross-coupling reactions. wikipedia.orgyoutube.com These reactions, often catalyzed by transition metals like palladium, allow for the selective formation of new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgnih.govthieme-connect.de
Key cross-coupling reactions that are being actively investigated for polychlorinated heterocycles include:
Suzuki-Miyaura Coupling: This reaction pairs the chlorinated pyridazine with an organoboron compound, enabling the introduction of a wide range of aryl and heteroaryl substituents. mdpi.com The versatility and functional group tolerance of this method make it a powerful tool for creating diverse molecular libraries.
Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between the pyridazine core and a terminal alkyne, providing a pathway to acetylenic derivatives. These derivatives are valuable intermediates for further transformations and can also exhibit interesting photophysical properties.
Buchwald-Hartwig Amination: This reaction allows for the formation of carbon-nitrogen bonds, enabling the introduction of various amine functionalities onto the pyridazine ring. This is particularly important for the synthesis of compounds with potential biological activity.
A critical aspect of this research is understanding and controlling the regioselectivity of these reactions. The electronic and steric environment of each chlorine atom on the pyridazine ring will influence its reactivity, and researchers are working to develop methods that allow for the selective functionalization of specific positions. This control is essential for the rational design and synthesis of target molecules with desired properties.
Advanced Material Applications
The unique electronic properties of the pyridazine ring, characterized by its electron-deficient nature, make it an attractive component for advanced materials. rsc.orgliberty.edu The incorporation of pyridazine moieties into larger molecular architectures can significantly influence their optical and electronic behavior, opening up possibilities for a range of applications.
Current research in this area is focused on several key domains:
Organic Electronics: Pyridazine-based materials are being investigated for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. rsc.org The electron-deficient nature of the pyridazine core can enhance electron transport and tune the energy levels of the material, leading to improved device performance. google.com
Fluorescent Probes and Sensors: The photophysical properties of pyridazine derivatives can be modulated by the introduction of different substituents. rsc.org This allows for the design of fluorescent molecules that can act as probes for detecting specific ions, molecules, or changes in the local environment.
Functional Polymers: The incorporation of pyridazine units into polymer backbones can impart specific properties to the resulting material. These functional polymers may find applications in areas such as gas separation, energy storage, and catalysis.
The ability to tune the properties of pyridazine-based materials through synthetic modification is a key driver of research in this field. By carefully selecting the substituents on the pyridazine ring, scientists can tailor the material's properties to meet the demands of specific applications.
Integration with Flow Chemistry and Automation Technologies
The fields of flow chemistry and laboratory automation are revolutionizing the way chemical synthesis is performed. researchgate.netakjournals.comnih.gov These technologies offer numerous advantages over traditional batch processing, including improved safety, enhanced reaction control, and the ability to rapidly screen and optimize reaction conditions. nih.gov
The integration of these technologies into the synthesis and functionalization of this compound and its derivatives holds significant promise:
Automated Synthesis Platforms: Automated systems can perform multi-step synthetic sequences with minimal human intervention. researchgate.netresearchgate.net This enables the rapid generation of compound libraries for high-throughput screening, accelerating the discovery of new molecules with desired properties. researchgate.netakjournals.com The use of automated platforms can also improve the reproducibility and reliability of synthetic procedures.
By embracing these technologies, chemists can streamline the synthesis of complex pyridazine derivatives, enabling the exploration of a wider chemical space and accelerating the pace of discovery.
Computational Design of Novel Derivatives and Reactivity
Computational chemistry has become an indispensable tool in modern chemical research, providing valuable insights into molecular structure, properties, and reactivity. researchgate.netresearchgate.net For this compound, computational methods can be used to guide the design of new derivatives and predict their behavior in chemical reactions.
Key areas where computational chemistry is making an impact include:
Predicting Reactivity: Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to model the electronic structure of the pyridazine ring and predict the most likely sites for chemical reactions. researchgate.net This can help in designing selective functionalization strategies and understanding reaction mechanisms.
Designing Novel Derivatives: Computational screening can be used to evaluate the potential properties of a large number of virtual compounds before they are synthesized in the lab. rsc.org This allows researchers to prioritize synthetic targets and focus their efforts on molecules that are most likely to exhibit the desired characteristics.
Structure-Property Relationships: By correlating computational predictions with experimental data, researchers can develop a deeper understanding of the relationship between a molecule's structure and its properties. mdpi.com This knowledge can then be used to design new materials with tailored functionalities.
The synergy between computational and experimental chemistry is a powerful driver of innovation. By using computational tools to guide their work, chemists can make more informed decisions and accelerate the development of new pyridazine-based molecules and materials.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3,4,5-Trichloro-6-methylpyridazine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation of methylpyridazine derivatives. For example, chlorination using POCl₃ or SOCl₂ under reflux conditions (80–100°C) with catalytic dimethylformamide (DMF) can introduce chlorine atoms at positions 3, 4, and 4. Solvent selection (e.g., toluene or dichloroethane) and stoichiometric control are critical to minimize byproducts like over-chlorinated species. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization improves purity. Yield optimization requires monitoring reaction progress with thin-layer chromatography (TLC) .
Q. What spectroscopic techniques are essential for characterizing this compound, and what key data should be prioritized?
- Methodological Answer :
- ¹H/¹³C NMR : Identify aromatic protons (δ 7.5–8.5 ppm for pyridazine ring) and methyl group (δ 2.3–2.6 ppm). Chlorine substituents deshield adjacent carbons (¹³C δ 120–140 ppm).
- Mass Spectrometry (MS) : Confirm molecular ion [M+H]⁺ (expected m/z ~195) and isotopic patterns due to chlorine.
- Elemental Analysis : Validate C, H, N, Cl content (±0.3% deviation).
Cross-validation with IR (C-Cl stretch ~550–600 cm⁻¹) and HPLC (purity >98%) is recommended .
Q. How can researchers assess the stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to:
- Temperature : 25°C, 40°C, and 60°C for 1–4 weeks.
- Humidity : 75% relative humidity in desiccators.
Monitor degradation via HPLC-UV and track changes in melting point (expected ~60–80°C). For light sensitivity, use amber vials and compare with light-exposed samples .
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. MS) for this compound be resolved?
- Methodological Answer :
- Step 1 : Verify sample purity via HPLC. Impurities like residual solvents or byproducts (e.g., di-chlorinated isomers) can skew NMR/MS data.
- Step 2 : Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For MS discrepancies, employ high-resolution MS (HRMS) to distinguish isotopic clusters from adducts.
- Step 3 : Cross-reference with computational predictions (DFT for NMR chemical shifts; isotopic simulation for MS) .
Q. What experimental designs are effective for studying the reaction mechanism of this compound in nucleophilic substitution reactions?
- Methodological Answer :
- Kinetic Studies : Vary nucleophile concentration (e.g., NaOMe, NH₃) and monitor reaction rate via UV-Vis or in-situ IR.
- Isotopic Labeling : Use ³⁶Cl-labeled pyridazine to track chlorine displacement pathways.
- Intermediate Trapping : Quench reactions at intervals and isolate intermediates (e.g., Meisenheimer complexes) using low-temperature techniques .
Q. How can computational modeling predict the biological activity of this compound derivatives?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., kinase enzymes). Prioritize docking scores ≤ -7.0 kcal/mol.
- ADMET Prediction : Tools like SwissADME assess bioavailability, CYP450 interactions, and blood-brain barrier penetration.
- QSAR Models : Corporate substituent effects (e.g., Cl vs. CH₃) using descriptors like Hammett constants (σ⁺) and logP values .
Q. What strategies mitigate challenges in synthesizing this compound analogs with modified substituents?
- Methodological Answer :
- Directed Ortho-Metalation : Use LDA (lithium diisopropylamide) to regioselectively introduce substituents at specific positions.
- Protecting Groups : Temporarily block reactive sites (e.g., methyl group) with trimethylsilyl (TMS) during chlorination.
- Microwave-Assisted Synthesis : Reduce reaction time and improve yield for thermally sensitive intermediates .
Notes for Compliance
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
